molecular formula C19H16N4O2S B2628147 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207035-12-8

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2628147
CAS No.: 1207035-12-8
M. Wt: 364.42
InChI Key: GMZNEMJLDNDDPV-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a benzothiazole moiety, a pyrazole ring, and a carboxamide group

Mechanism of Action

Target of Action

The compound N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been found to have significant activity against certain targets. For instance, benzothiazole-based compounds have been reported to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with its targets, leading to changes in their function. For example, in the case of anti-tubercular activity, it inhibits the DprE1 enzyme, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis . This results in the inhibition of the growth and proliferation of the bacteria.

Biochemical Pathways

The action of this compound affects various biochemical pathways. By inhibiting the DprE1 enzyme, it disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This leads to downstream effects such as the inhibition of bacterial growth and proliferation.

Result of Action

The result of the action of this compound at the molecular and cellular level is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis pathway, it prevents the bacteria from growing and proliferating.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde under acidic conditions.

    Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group using a Suzuki coupling reaction, which involves a palladium catalyst and a boronic acid.

    Formation of Pyrazole Ring: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Introduction of Carboxamide Group: Finally, the carboxamide group is introduced through an amidation reaction involving the pyrazole derivative and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays.

    Industrial Applications: It is explored for use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole.

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combined structural features of benzothiazole and pyrazole rings, which confer distinct biological activities and chemical reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-23-11-14(18(22-23)25-2)17(24)20-13-7-5-6-12(10-13)19-21-15-8-3-4-9-16(15)26-19/h3-11H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZNEMJLDNDDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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